molecular formula C5H11O6P B032454 Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate CAS No. 78186-91-1

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate

Cat. No.: B032454
CAS No.: 78186-91-1
M. Wt: 198.11 g/mol
InChI Key: OOEKGZQFBSHTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate: is an organic compound with the molecular formula C5H11O6P. It is a colorless to pale yellow liquid that is primarily used in scientific research. This compound is known for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with glyoxylic acid methyl ester under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through distillation or crystallization to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which methyl 2-dimethoxyphosphoryl-2-hydroxyacetate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a key role, such as in signal transduction and energy metabolism .

Comparison with Similar Compounds

  • Methyl 2-(diethoxyphosphoryl)acetate
  • Trimethyl phosphonoacetate
  • Dimethyl phosphite

Comparison: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O6P/c1-9-4(6)5(7)12(8,10-2)11-3/h5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEKGZQFBSHTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(O)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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